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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B12372433 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding N-
Methoxyanhydrovobasinediol. A comprehensive literature search has revealed a significant

lack of specific quantitative data and detailed experimental studies for this particular

compound. The information presented is largely inferred from research on the broader class of

alkaloids to which it belongs.

Executive Summary
N-Methoxyanhydrovobasinediol is a naturally occurring indole alkaloid identified in plant

species such as Gelsemium elegans and others within the Apocynaceae family.[1][2][3][4]

Research into the crude alkaloidal extracts from these plants indicates potential

pharmacological activities, primarily in the areas of analgesia and anti-inflammation.[1][2][5]

However, it is critical to note that specific, detailed pharmacological data for N-
Methoxyanhydrovobasinediol is not available in the public domain. Its mode of action is

generally believed to involve interactions with cellular receptors and enzymes to modulate

biochemical pathways.[1][3] This guide provides a high-level overview based on the properties

of related compounds and outlines the standard experimental protocols used to evaluate such

molecules.

Core Pharmacological Properties (Inferred)
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Based on the characterization of total alkaloid fractions from Gelsemium elegans, N-
Methoxyanhydrovobasinediol is hypothesized to possess the following properties:

Anti-inflammatory Activity: Alkaloids from Gelsemium elegans have demonstrated anti-

inflammatory effects.[1][2][5] The mechanism for related compounds often involves the

modulation of pro-inflammatory signaling cascades.

Analgesic Activity: The plant extracts containing this and other alkaloids have shown

analgesic effects in animal models, suggesting a potential role in pain modulation.[1][2][5]

Potential Anticancer Activity: Some research suggests that N-
Methoxyanhydrovobasinediol is a compound of interest for its potential anticancer

activities, though this is an early area of investigation.[1][3]

Important Caveat: The therapeutic dose for indole alkaloids from Gelsemium elegans is often

close to the toxic dose, necessitating careful dose-response studies.[2][5]

Quantitative Data Summary
A thorough search for specific quantitative pharmacological data for N-
Methoxyanhydrovobasinediol (e.g., IC50, EC50, Ki, ED50) yielded no results. The tables

below are provided as templates for the types of data that would be necessary to characterize

the compound's activity.

Table 1: In Vitro Anti-inflammatory Activity (Hypothetical Data)

Assay Type Target Result (e.g., IC50)

COX-2 Inhibition Cyclooxygenase-2 Data Not Available

NF-κB Inhibition NF-κB Pathway Data Not Available

| Cytokine Release (LPS-stimulated macrophages) | TNF-α, IL-6 | Data Not Available |

Table 2: In Vivo Analgesic Activity (Hypothetical Data)
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Animal Model Test Result (e.g., ED50) % MPE (Dose)

Mouse
Acetic Acid-
Induced Writhing

Data Not Available Data Not Available

Rat Hot Plate Test Data Not Available Data Not Available

| Mouse | Formalin Test (Late Phase) | Data Not Available | Data Not Available |

Table 3: Receptor Binding Affinity (Hypothetical Data)

Receptor Target Ligand Result (e.g., Ki)

Mu-Opioid Receptor (MOR) [³H]-DAMGO Data Not Available

Kappa-Opioid Receptor (KOR) [³H]-U69,593 Data Not Available

| Delta-Opioid Receptor (DOR) | [³H]-DPDPE | Data Not Available |

Postulated Mechanisms and Signaling Pathways
While no specific signaling pathways have been elucidated for N-
Methoxyanhydrovobasinediol, the analgesic and anti-inflammatory properties of related

alkaloids suggest potential interaction with the opioid and inflammatory signaling systems.

Hypothetical Opioid Receptor Modulation
Many indole alkaloids with analgesic properties interact with opioid receptors. If N-
Methoxyanhydrovobasinediol acts via this mechanism, it would involve binding to G-protein-

coupled receptors (GPCRs) like the mu-opioid receptor (MOR), leading to downstream

inhibition of adenyl cyclase and modulation of ion channels.
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Caption: Hypothetical activation of an opioid receptor signaling pathway.

Standardized Experimental Protocols
Detailed methodologies for experiments specifically involving N-
Methoxyanhydrovobasinediol have not been published. The following sections describe

standard, widely accepted protocols used to assess the analgesic and anti-inflammatory

properties of novel compounds.

In Vivo Analgesia: Hot Plate Test
This protocol assesses centrally mediated analgesic activity.

Animal Model: Male Swiss albino mice (20-25g).

Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ±

0.5°C).

Procedure:

Animals are fasted overnight with free access to water.

Baseline latency is determined by placing each mouse on the hot plate and recording the

time (in seconds) until it exhibits a nociceptive response (e.g., licking paws, jumping). A

cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

Animals are divided into groups: Vehicle control (e.g., saline), Positive control (e.g.,

Morphine, 10 mg/kg), and Test groups (N-Methoxyanhydrovobasinediol at various
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doses).

The compound is administered (e.g., intraperitoneally).

Reaction times are measured again at specific intervals post-administration (e.g., 30, 60,

90, 120 minutes).

Data Analysis: The increase in latency time is calculated. The percentage of Maximum

Possible Effect (%MPE) is determined using the formula: %MPE = [(Post-drug latency - Pre-

drug latency) / (Cut-off time - Pre-drug latency)] * 100.

Start: Acclimate Mice

Measure Baseline Latency
on Hot Plate (55°C)

Group Animals
(Vehicle, Positive Control, Test Compound)

Administer Compound
(e.g., i.p.)

Measure Post-Drug Latency
at 30, 60, 90, 120 min

Calculate % Maximum
Possible Effect (%MPE)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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